molecular formula C10H10N2O B8793068 N-methyl-1H-indole-5-carboxamide

N-methyl-1H-indole-5-carboxamide

Cat. No.: B8793068
M. Wt: 174.20 g/mol
InChI Key: AVRAMELQYPRFEA-UHFFFAOYSA-N
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Description

N-Methyl-1H-indole-5-carboxamide (CAS 121206-74-4) is an indole derivative with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . Structurally, it features a carboxamide group (-CONHMe) at the 5-position of the indole ring and a methyl group on the amide nitrogen (Figure 1). Its synthesis involves amidation steps, as demonstrated in the conversion of intermediate 35 to 14 via LiOH-mediated hydrolysis and subsequent reaction with methylamine hydrochloride in acetonitrile .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-methyl-1H-indole-5-carboxamide

InChI

InChI=1S/C10H10N2O/c1-11-10(13)8-2-3-9-7(6-8)4-5-12-9/h2-6,12H,1H3,(H,11,13)

InChI Key

AVRAMELQYPRFEA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • The carboxylic acid derivatives (e.g., 1-methyl-1H-indole-5-carboxylic acid) exhibit higher solubility in aqueous media but lower metabolic stability compared to carboxamides .
  • Hydroxy-substituted indoles (e.g., 5-hydroxy-1H-indole-2-carboxylic acid) are more reactive in electrophilic substitution reactions due to the electron-donating -OH group .
2.2. Substituted Indole Carboxamides
Compound Name Molecular Formula Molecular Weight Key Features Notable Properties
N-Methoxy-N-methyl-1H-indole-5-carboxamide C₁₁H₁₂N₂O₂ 204.23 Methoxy (-OCH₃) and methyl groups on amide nitrogen Increased steric bulk; altered electronic properties for enhanced stability
N-[2-(1H-Indol-3-yl)ethyl]-1H-indole-5-carboxamide C₁₉H₁₇N₃O 303.36 Ethyl linker with indole moiety at C3 Higher molecular weight; potential for dimerization or protein binding
N-(2,3,4-Tri-O-acetyl β-L-fucopyranosyl)-1H-indole-5-carboxamide C₂₄H₂₇N₃O₈ 485.49 Glycosylated carboxamide with acetylated fucose Enhanced lipophilicity; potential for targeted drug delivery

Key Differences :

  • N-Methoxy-N-methyl derivatives (e.g., CAS 1056442-76-2) exhibit modified hydrogen-bonding capacity, impacting receptor interactions .
  • Glycosylated carboxamides (e.g., compound 50 ) demonstrate improved bioavailability and tissue specificity due to sugar moieties .
2.3. Heterocyclic Analogues
Compound Name Molecular Formula Molecular Weight Key Features Notable Properties
N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide C₂₇H₂₇N₅O₃ 493.54 Pyridoindole core; hydroxybenzamido-pentyl chain High purity (96% by HPLC); potential anticancer activity
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid C₁₃H₉N₃O₃S 287.29 Thiazol-4-one fused with indole; carboxylic acid at C2 Reactivity in metal chelation; antimicrobial applications

Key Differences :

  • Pyridoindole derivatives (e.g., compound 8h ) show expanded π-conjugation, enhancing interactions with aromatic residues in enzymes .
  • Thiazol-4-one hybrids (e.g., compound 2a-2b ) are tailored for chelation-based therapeutics due to the thiazole ring .

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